molecular formula C15H16N2O B077187 Propyl harmol CAS No. 10593-57-4

Propyl harmol

Cat. No.: B077187
CAS No.: 10593-57-4
M. Wt: 240.3 g/mol
InChI Key: ROPQRKIYWVDATM-UHFFFAOYSA-N
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Description

Propyl harmol is an alkylated derivative of harmol, a β-carboline alkaloid naturally found in plants like Peganum harmala. Harmol’s core structure consists of a fused indole and pyridine ring system (C₁₂H₁₀N₂O) . Propyl harmol is synthesized by introducing a propyl group (-CH₂CH₂CH₃) at a specific position on the β-carboline scaffold, likely at the C3 substituent based on structure-activity relationship studies .

Historically, propyl harmol was investigated as a vasodilator for coronary disease and angina.

Properties

CAS No.

10593-57-4

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

1-methyl-7-propoxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H16N2O/c1-3-8-18-11-4-5-12-13-6-7-16-10(2)15(13)17-14(12)9-11/h4-7,9,17H,3,8H2,1-2H3

InChI Key

ROPQRKIYWVDATM-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C

Other CAS No.

10593-57-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Chemical Structure : Harmol lacks the propyl group, which in propyl harmol enhances receptor interaction but reduces solubility and increases toxicity .
  • Pharmacological Effects: Harmol: Demonstrates broad bioactivity, including antiviral (anti-HSV-1), neuroprotective (α-synuclein degradation in Parkinson’s models), and anticancer (apoptosis induction in colon cancer) effects .
  • Toxicity : Harmol shows favorable safety profiles in rodent models up to 30 μM doses , whereas propyl harmol caused severe irritation and colic in humans, limiting clinical utility .

Mechanism of Action

  • Both compounds interact with the AMPK-mTOR-TFEB axis to modulate autophagy (harmol ) or benzodiazepine receptors (propyl harmol ).
  • The propyl group in propyl harmol may enhance receptor affinity by interacting with cationic arginine residues, as predicted by molecular modeling .

Comparison with Nonyl-Harmol

Nonyl-harmol, another alkylated derivative with a nonyl (-C₉H₁₉) chain, was evaluated as an amoebicide but failed clinical trials due to poor efficacy in vivo despite in vitro activity against Entamoeba .

Parameter Propyl Harmol Nonyl-Harmol
Substituent Propyl (-C₃H₇) Nonyl (-C₉H₁₉)
Therapeutic Use Coronary disease, angina Amoebiasis
Efficacy Limited efficacy in humans Active in vitro but failed clinically
Toxicity High (irritation, colic) Not explicitly reported
Reference

Comparison with Other β-Carboline Analogs

β-carbolines like harmine and harmol differ in substituent groups, which critically influence their bioactivity:

Key Structural-Activity Insights (Based on ):

  • C3-Substituents : Electron-withdrawing groups (e.g., halogens) enhance benzodiazepine receptor antagonism, while alkyl chains (e.g., propyl) improve receptor binding but compromise solubility .
  • Toxicity Trends: Longer alkyl chains (e.g., nonyl) may increase lipophilicity and tissue accumulation, exacerbating toxicity.

Q & A

Q. Q1. What are the primary pharmacological mechanisms of Propyl harmol in preclinical models?

Propyl harmol, a β-carboline alkaloid derivative, primarily modulates cellular pathways linked to autophagy and apoptosis. Studies on its parent compound, harmol, demonstrate inhibition of the Akt/mTOR pathway, leading to reduced phosphorylation of downstream targets (e.g., p70S6K) and subsequent autophagosome formation . Propyl harmol’s enhanced lipophilicity (due to the propyl group) may improve membrane permeability, increasing bioavailability and potency compared to harmol. Methodologically, researchers should prioritize kinase activity assays (e.g., Western blot for Akt/mTOR proteins) and autophagy markers (LC3-II/LC3-I ratio) in glioma cell lines like U251MG .

Q. Q2. Which experimental models are most suitable for assessing Propyl harmol’s toxicity and efficacy?

In vitro models using human glioma cells (e.g., U251MG) and hepatic cell lines (e.g., HepG2) are foundational for evaluating cytotoxicity (via MTT assays) and dose-response relationships . For in vivo studies, rodent models of neurodegenerative or cardiovascular diseases are recommended, given harmol derivatives’ historical testing for coronary vasodilation and neuroprotection . Researchers must standardize administration routes (subcutaneous vs. oral) due to Propyl harmol’s reported solubility limitations and irritation risks .

Advanced Research: Mechanistic Contradictions

Q. Q3. How can researchers reconcile contradictory findings on Propyl harmol’s clinical efficacy in early studies?

Early clinical trials reported mixed outcomes for harmol derivatives: subcutaneous administration showed angina relief, but oral dosing caused gastrointestinal toxicity and inconsistent efficacy . To address contradictions, researchers should:

  • Conduct systematic reviews of historical data (e.g., Cochrane guidelines for meta-analysis ).
  • Compare experimental conditions (e.g., pH stability, formulation additives) that influence bioavailability.
  • Use pharmacokinetic modeling to optimize dosing regimens and mitigate toxicity .

Q. Q4. What experimental designs mitigate confounding factors in Propyl harmol’s autophagy-apoptosis interplay?

Harmol induces autophagy within 12 hours and apoptosis after 36 hours in U251MG cells, but Propyl harmol’s higher toxicity complicates temporal analysis . Advanced methodologies include:

  • Time-lapse microscopy to track autophagic flux (e.g., GFP-LC3 transfection).
  • CRISPR knockout models (e.g., survivin-deficient cells) to isolate apoptosis-specific effects .
  • Co-treatment with inhibitors like 3-methyladenine (autophagy) or Z-VAD-FMK (apoptosis) to delineate pathway crosstalk .

Analytical and Regulatory Considerations

Q. Q5. What analytical standards ensure reproducibility in Propyl harmol research?

Pharmaceutical reference standards (e.g., ISO 17025-certified materials) are critical for purity validation. Key steps include:

  • Chromatographic purity assessment (HPLC/UV-Vis) with ≤98% purity thresholds .
  • Batch-specific certificates of analysis (CoA) documenting melting points, solubility, and storage conditions (-20°C for long-term stability) .
  • Cross-validation with independent labs to address inter-study variability .

Q. Q6. How do regulatory guidelines impact Propyl harmol’s preclinical development?

Compliance with ICH Q3D (elemental impurities) and USP <232> ensures safety profiling. Researchers must:

  • Screen for heavy metals (e.g., Pb, Cd) in synthetic batches .
  • Submit third-party toxicity reports (e.g., Ames test for mutagenicity) to align with FDA/EMA frameworks .

Data Interpretation and Reporting

Q. Q7. What statistical methods are appropriate for analyzing Propyl harmol’s dose-dependent effects?

  • Use one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons .
  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values.
  • Kaplan-Meier survival analysis for in vivo toxicity studies .

Q. Q8. How should researchers address publication bias in Propyl harmol studies?

  • Adopt PRISMA guidelines for systematic reviews to include negative/unpublished data .
  • Pre-register hypotheses and methods on platforms like ClinicalTrials.gov or OSF to enhance transparency .

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